5-{[(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-[2-(2-METHOXY-4-{[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, phenyl, thiazolidinylidene, and triazole
Preparation Methods
The synthesis of 5-[2-(2-METHOXY-4-{[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of phenyl and methoxy groups allows for oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the thiazolidinylidene and triazole rings using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and triazole rings. Common reagents include halogens and alkylating agents.
Condensation: The formation of the compound itself involves condensation reactions, where intermediate compounds are combined to form the final product
Scientific Research Applications
5-[2-(2-METHOXY-4-{[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The phenyl and triazole rings allow it to bind to enzymes and receptors, potentially inhibiting their activity. The thiazolidinylidene group may also play a role in its biological activity by interacting with cellular components. These interactions can lead to various effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other similar compounds, 5-[2-(2-METHOXY-4-{[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 4-{[(2Z,5Z)-5-[2-(2-Methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-(phenylimino)-1,3-thiazolidin-3-yl]methyl}benzoate
- 2-METHOXY-5-((4-(6-METHYL-BENZOTHIAZOL-2-YL)-PHENYLIMINO)-METHYL)-PHENOL These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C34H27N7O5S |
---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
5-[[2-[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetyl]amino]-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C34H27N7O5S/c1-45-27-19-22(20-28-33(44)40(24-13-7-3-8-14-24)34(47-28)36-23-11-5-2-6-12-23)17-18-26(27)46-21-29(42)37-32-30(31(35)43)38-41(39-32)25-15-9-4-10-16-25/h2-20H,21H2,1H3,(H2,35,43)(H,37,39,42)/b28-20-,36-34? |
InChI Key |
PGZWVMWKKAUYEG-UUJLMACPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OCC(=O)NC5=NN(N=C5C(=O)N)C6=CC=CC=C6 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OCC(=O)NC5=NN(N=C5C(=O)N)C6=CC=CC=C6 |
Origin of Product |
United States |
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